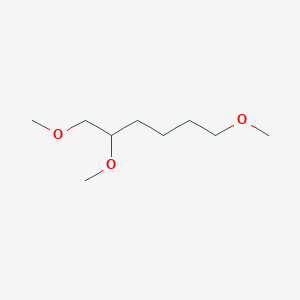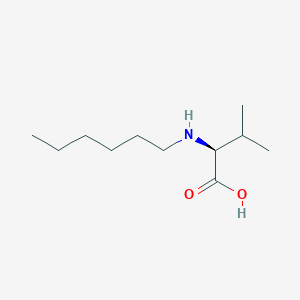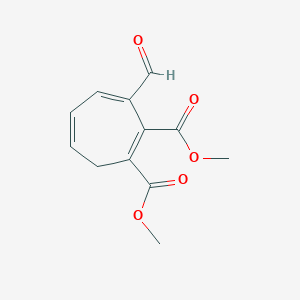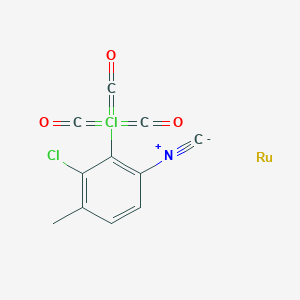
2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of chlorine, trichloromethyl, and trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene typically involves the chlorination of 1-(trichloromethyl)-3-(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, trichloromethyl, and trifluoromethyl) on the benzene ring.
Oxidation Reactions: It can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives or dehalogenated products.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, it is used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound to understand the interactions of similar structures with enzymes and receptors.
Medicine: While not directly used as a drug, the compound’s derivatives are explored for potential pharmaceutical applications. Its structure provides insights into the design of new therapeutic agents.
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene involves its interaction with nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The compound can also participate in redox reactions, where it either donates or accepts electrons, resulting in oxidation or reduction.
類似化合物との比較
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
Comparison: Compared to similar compounds, 2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene is unique due to the presence of both trichloromethyl and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
特性
CAS番号 |
63430-03-5 |
|---|---|
分子式 |
C8H3Cl4F3 |
分子量 |
297.9 g/mol |
IUPAC名 |
2-chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3Cl4F3/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H |
InChIキー |
ZFFRILSTJJYXJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)

![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)

![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)


![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)

![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)

